2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

説明

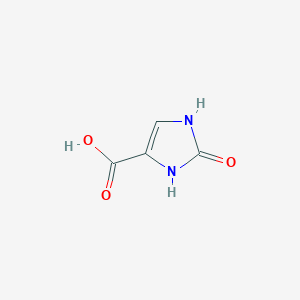

2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: is a heterocyclic compound with the molecular formula C4H4N2O3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.

準備方法

Synthetic Routes and Reaction Conditions:

Debus-Radiszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions to form imidazole derivatives.

Wallach Synthesis: This method uses the dehydrogenation of imidazolines to produce imidazole derivatives.

From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines to form imidazole derivatives.

Industrial Production Methods: Industrial production methods for 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity.

化学反応の分析

Types of Reactions:

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

科学的研究の応用

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid serves as an essential intermediate in the synthesis of more complex heterocyclic compounds. It is used in various synthetic methodologies to create derivatives with enhanced properties .

- Synthetic Routes : Common synthesis methods include the Debus-Radiszewski synthesis and Wallach synthesis, which involve reactions under acidic conditions to produce imidazole derivatives.

2. Biological Research

- Enzyme Mechanisms : This compound is utilized in studies examining enzyme inhibition and protein interactions, providing insights into metabolic pathways and potential therapeutic targets .

- Precursor for Bioactive Molecules : It acts as a precursor in the development of biologically active molecules that may have pharmaceutical relevance.

3. Pharmaceutical Development

- Neurological Disorders : The compound is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties enhance drug efficacy and specificity .

- Drug Discovery : Research indicates its potential in developing new drugs by modifying its structure to improve biological activity and reduce side effects .

4. Agricultural Chemistry

- Plant Growth Regulators : Investigations into its use as a plant growth regulator suggest that it can improve crop yields and enhance resistance to environmental stressors .

- Agrochemical Synthesis : It is explored for its role in synthesizing agrochemicals that promote sustainable agricultural practices.

5. Material Science

- Novel Polymers and Coatings : The compound is incorporated into the development of advanced materials with improved durability and chemical resistance compared to traditional options .

- Polymer Chemistry : Its unique properties allow it to be used in creating polymers that exhibit specific functionalities desirable in various applications.

6. Analytical Chemistry

- Detection Methods : this compound is employed in developing analytical methods for detecting biomolecules, aiding diagnostics and environmental monitoring .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Pharmaceutical Development | Journal of Medicinal Chemistry (2020) | Demonstrated enhanced efficacy of drug candidates derived from the compound targeting neurodegenerative diseases. |

| Biochemical Research | Biochemistry Journal (2021) | Showed significant inhibition of specific enzymes involved in metabolic pathways when treated with derivatives of the compound. |

| Agricultural Chemistry | Plant Growth Regulation (2022) | Reported increased crop yields by 15% when applied as a growth regulator in controlled trials. |

| Material Science | Polymer Science Journal (2023) | Developed new polymer coatings with enhanced resistance to chemical degradation using this compound as an additive. |

作用機序

The mechanism of action of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the specific biological pathway involved . The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

- 1H-Imidazole-4-carboxylic acid, 5-formyl-2,3-dihydro-2-oxo-, ethyl ester

- 1,3-Dihydro-imidazol-2-one-5-methyl-4-carboxylic acid

- 1,3-Dihydro-imidazol-2-one-5-cyclopentylethyl-4-carboxylic acid

- Neopolyoxin B

- 5-(3-Fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Uniqueness: 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications .

生物活性

2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

The compound exhibits various biochemical properties that influence its interaction with biological systems. Notably, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can modulate the activity of superoxide dismutase and catalase, which are crucial for maintaining cellular redox balance.

Key Properties

- Enzyme Interaction : Acts on enzymes related to oxidative stress.

- Cellular Metabolism : Influences metabolic pathways through structural similarity to biologically relevant molecules.

- Complex Formation : Forms complexes with metal ions and other biomolecules, enhancing its biological activity.

Cellular Effects

Research indicates that this compound affects various cell types and processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism.

Notable Effects

- Cell Signaling Modulation : Affects the mitogen-activated protein kinase (MAPK) pathway, impacting cell proliferation and apoptosis.

- Gene Expression : Alters the expression of genes involved in stress responses and metabolism.

- Antioxidant Properties : Exhibits scavenging activity against reactive oxygen species (ROS), protecting cells from oxidative damage.

Molecular Mechanism

The molecular mechanisms underlying the biological activity of this compound involve specific binding interactions with biomolecules. It can act as an enzyme inhibitor or modulator depending on the context.

Mechanistic Insights

- Enzyme Inhibition : Inhibits certain kinases, leading to altered phosphorylation states of target proteins.

- Antioxidant Action : Scavenges ROS, contributing to cellular protection against oxidative stress.

Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound, demonstrating its effectiveness against various bacterial strains. The compound's structural features contribute to its ability to disrupt microbial cell functions.

Enzyme Modulation

Research has shown that derivatives of this compound can selectively inhibit receptor-interacting protein kinase 2 (RIPK2), a key player in inflammatory responses. This inhibition suggests potential therapeutic applications in treating inflammatory bowel disease (IBD) and other related conditions .

Applications in Pharmacology

The diverse biological activities of this compound suggest several potential applications in pharmacology:

- Antimicrobial Agents : Development of new antimicrobial therapies.

- Anti-inflammatory Drugs : Targeting RIPK2 for treating inflammatory diseases.

- Antioxidants : Utilization in formulations aimed at reducing oxidative stress-related damage.

特性

IUPAC Name |

2-oxo-1,3-dihydroimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c7-3(8)2-1-5-4(9)6-2/h1H,(H,7,8)(H2,5,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSWLMGZMRUNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362772 | |

| Record name | 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39828-47-2 | |

| Record name | 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。